ADAMTS-5 inhibitor

Description

Structure

3D Structure

Propriétés

IUPAC Name |

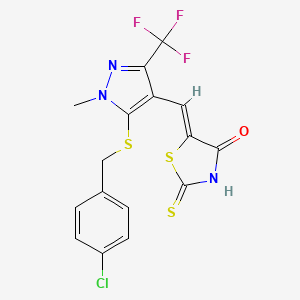

(5Z)-5-[[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF3N3OS3/c1-23-14(26-7-8-2-4-9(17)5-3-8)10(12(22-23)16(18,19)20)6-11-13(24)21-15(25)27-11/h2-6H,7H2,1H3,(H,21,24,25)/b11-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYPRDPBCXSVBN-WDZFZDKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C=C2C(=O)NC(=S)S2)SCC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C(=N1)C(F)(F)F)/C=C\2/C(=O)NC(=S)S2)SCC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF3N3OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to ADAMTS-5: Substrate Specificity and Recognition

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5), also known as aggrecanase-2, is a secreted zinc-dependent metalloproteinase critical to extracellular matrix (ECM) turnover. While involved in normal tissue remodeling, its dysregulation is a key driver in the pathogenesis of degenerative diseases, most notably osteoarthritis (OA).[1] In OA, ADAMTS-5 is considered the primary aggrecanase responsible for the degradation of aggrecan, a major proteoglycan essential for the compressive resistance of articular cartilage.[2] Understanding the precise substrate specificity and recognition mechanisms of ADAMTS-5 is paramount for the development of selective and effective therapeutic inhibitors that can halt cartilage degradation without interfering with the physiological functions of other metalloproteinases. This guide provides a comprehensive overview of ADAMTS-5 substrates, cleavage site motifs, and the experimental methodologies used for their characterization.

ADAMTS-5 Substrate Profile and Recognition Sites

ADAMTS-5 cleaves a range of ECM components, with a pronounced activity towards large aggregating proteoglycans. Its substrate selection is dictated by both the primary amino acid sequence at the cleavage site and long-range interactions with ancillary domains of the enzyme.[3]

Primary Substrates

The principal substrates of ADAMTS-5 are the hyalectans (hyaluronan and lectin binding proteoglycans), including:

-

Aggrecan: The most well-characterized substrate. Its degradation in the interglobular domain (IGD) is a hallmark of early OA.[1]

-

Versican: Cleavage of versican by ADAMTS-5 is implicated in cardiovascular remodeling and other physiological and pathological processes.[4][5]

-

Brevican: A brain-specific proteoglycan, its cleavage by ADAMTS-5 may play a role in glioma cell invasion.[4]

Other identified substrates include fibromodulin, decorin, biglycan, and fibronectin, highlighting the broader role of ADAMTS-5 in ECM dynamics.[6]

Cleavage Site Specificity

ADAMTS-5 exhibits a strong preference for a Glutamic acid (Glu) residue at the P1 position of the scissile bond.[7] The general recognition motif is often described as E-Xaa, where Xaa at the P1' position is typically a small, non-polar residue like Alanine (Ala), Glycine (Gly), or Leucine (Leu).[1] However, analysis of multiple substrates reveals a more complex pattern of recognition.

The table below summarizes the known cleavage sites for ADAMTS-5 in its major substrates.

| Substrate | P4 | P3 | P2 | P1 | P1' | P2' | P3' | P4' | Scissile Bond |

| Aggrecan | T | A | G | E | A | R | G | S | Glu³⁷³-Ala³⁷⁴ |

| - | - | - | E | G | - | - | - | Glu¹⁴⁸⁰-Gly¹⁴⁸¹ | |

| - | - | - | E | G | - | - | - | Glu¹⁶⁶⁷-Gly¹⁶⁶⁸ | |

| - | - | - | E | A | - | - | - | Glu¹⁷⁷¹-Ala¹⁷⁷² | |

| - | - | - | E | L | - | - | - | Glu¹⁸⁷¹-Leu¹⁸⁷² | |

| Versican | E | E | G | E | A | E | A | R | Glu⁴⁴¹-Ala⁴⁴² |

| - | A | L | E | A | - | - | - | Glu¹⁷⁸⁴-Ala¹⁷⁸⁵ |

Table 1: Known ADAMTS-5 Cleavage Sites in Protein Substrates. The scissile bond is between the P1 and P1' residues. Data compiled from multiple sources.[1][4][5]

Quantitative Analysis of Substrate Cleavage

The efficiency and selectivity of ADAMTS-5 are quantified using kinetic studies, often employing synthetic Förster Resonance Energy Transfer (FRET) peptide substrates. These studies are crucial for comparing substrate preferences and for characterizing the potency and selectivity of potential inhibitors.

Kinetic Parameters of FRET Substrates

Recent advancements have focused on developing FRET substrates with improved sensitivity and selectivity for ADAMTS-5 over other proteases like ADAMTS-4 and various Matrix Metalloproteinases (MMPs).[8]

| Substrate ID | Sequence (↓ denotes cleavage site) | kcat/Km (M⁻¹s⁻¹) |

| Current Standard | Abz-TESE↓SRGAIY-Dpa-KK-NH₂ | 2.91 x 10⁴ |

| Substrate 3 | KY(NO₂)TESE↓SRGK(Abz)IYYKKG | 6.32 x 10⁴ |

| Substrate 26 | Sequence derived from library screen | 4.44 x 10⁴ |

Table 2: Catalytic Efficiency of ADAMTS-5 on FRET Peptide Substrates. Higher kcat/Km values indicate more efficient cleavage.[8]

Substrate Selectivity

A critical aspect of ADAMTS-5 research, particularly for drug development, is its selectivity. FRET-based assays are instrumental in determining how selectively a substrate is cleaved by ADAMTS-5 compared to other related enzymes.

| Substrate ID | Selectivity over ADAMTS-4 | Selectivity over MMP-2 | Selectivity over MMP-9 |

| Current Standard | ~5-fold | ~0.7-fold (less selective) | ~213-fold |

| Substrate 3 | ~16-fold | ~10-fold | ~2561-fold |

| Substrate 26 | ~13-fold | ~8-fold | ~548-fold |

Table 3: Selectivity of Novel FRET Substrates for ADAMTS-5. Values represent the fold-increase in cleavage preference for ADAMTS-5 over other metalloproteinases.[2][8]

Signaling and Activation Pathways

The activity of ADAMTS-5 is tightly regulated. It is synthesized as an inactive zymogen, requiring proteolytic removal of its pro-domain by proprotein convertases like furin to become active.[9][10] Inflammatory cytokines and ECM breakdown products can stimulate its expression and activation.[1] Once active, its function is modulated by endogenous inhibitors, primarily the Tissue Inhibitor of Metalloproteinases 3 (TIMP-3). The ADAMTS-5/TIMP-3 complex is then cleared from the ECM via endocytosis mediated by the Low-density lipoprotein Receptor-related Protein 1 (LRP-1).[9]

Experimental Protocols

Proteomic Identification of Novel Cleavage Sites

A powerful, unbiased method to identify novel substrates and cleavage sites is label-free quantitative proteomics.[11] This approach compares the peptide profiles of a substrate pool before and after digestion with the protease.

Methodology Outline:

-

Protein Expression and Purification: Recombinant, full-length human ADAMTS-5 is expressed (e.g., in mammalian cells). A catalytically inactive mutant (e.g., E411Q) is also prepared to serve as a negative control.[5]

-

In Vitro Digestion: The purified substrate (e.g., Versican) is incubated with active ADAMTS-5. A parallel control reaction is run with the inactive mutant.

-

Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂.

-

Conditions: Incubate for 2-4 hours at 37°C.

-

Termination: The reaction is stopped by adding a chelating agent like EDTA (final concentration 20-50 mM).[5]

-

-

Sample Preparation for MS: The digested protein mixtures are denatured, reduced, alkylated, and then subjected to tryptic digestion to generate a complex peptide mixture.

-

LC-MS/MS Analysis: The peptide mixtures from both the active and control digests are analyzed separately by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

-

Data Analysis:

-

The abundance of each peptide is quantified (e.g., by peak intensity).

-

Peptides with a non-tryptic terminus (semi-tryptic peptides) that are significantly more abundant in the active digest compared to the control are identified as putative cleavage products.

-

A z-score-based statistical approach is often used, where a z-score > 2 for a semi-tryptic peptide indicates a high-confidence cleavage event.[5][7]

-

FRET-Based Assay for Kinetic Analysis

FRET assays provide a continuous, real-time method to measure enzyme activity and are the gold standard for kinetic characterization and inhibitor screening.[13]

Principle: A synthetic peptide substrate containing the ADAMTS-5 recognition sequence is flanked by a fluorophore-quencher pair. In the intact peptide, the quencher absorbs the energy emitted by the fluorophore (FRET), resulting in low fluorescence. Upon cleavage by ADAMTS-5, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is proportional to the rate of cleavage.[8][14]

Methodology Outline:

-

Active Site Titration: The concentration of active enzyme in a purified stock is first determined by titration with a tight-binding inhibitor of known concentration, such as TIMP-3.[14][15] This step is crucial for accurate kinetic measurements.

-

Kinetic Measurement:

-

A range of FRET substrate concentrations are prepared in a multi-well plate (e.g., 384-well).[13]

-

The reaction is initiated by adding a known, fixed concentration of active ADAMTS-5 to each well.

-

Assay Buffer: Typically contains 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, and a non-ionic detergent like 0.005% Brij-35 to prevent protein aggregation.[2]

-

The increase in fluorescence is monitored over time at 37°C using a plate reader with appropriate excitation/emission filters (e.g., Ex: 320 nm, Em: 420 nm for Abz/Dpa pairs).[13][15]

-

-

Data Analysis:

-

The initial velocity (V₀) is calculated from the linear portion of the fluorescence vs. time curve for each substrate concentration.

-

The V₀ values are plotted against substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and Vₘₐₓ.

-

The catalytic efficiency (kcat/Kₘ) is then calculated, providing a measure of the enzyme's substrate preference.[8]

-

Conclusion and Implications for Drug Development

A detailed understanding of ADAMTS-5 substrate specificity is foundational for therapeutic intervention in diseases like osteoarthritis. The clear preference for glutamic acid at the P1 position, combined with influences from surrounding residues, provides a blueprint for designing specific inhibitors and diagnostic tools. Methodologies like quantitative proteomics continue to expand the known substrate repertoire of ADAMTS-5, while advanced FRET-based assays allow for high-throughput screening and precise characterization of inhibitors.[13][16] By leveraging this knowledge, researchers can develop highly selective drugs that target pathological ADAMTS-5 activity in the joint, aiming to modify the course of the disease while minimizing off-target effects and preserving the homeostatic functions of other essential proteases.

References

- 1. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Selective ADAMTS-5 Peptide Substrates to Monitor Proteinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Disintegrin and Metalloproteinase with Thrombospondin Motifs-5 (ADAMTS-5) Forms Catalytically Active Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ADAMTS5 ADAM metallopeptidase with thrombospondin type 1 motif 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Identification of novel ADAMTS1, ADAMTS4 and ADAMTS5 cleavage sites in versican using a label-free quantitative proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of metalloprotease cleavage products of human articular cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Identification of novel ADAMTS1, ADAMTS4 and ADAMTS5 cleavage sites in versican using a label-free quantitative proteomics approach [pubmed.ncbi.nlm.nih.gov]

- 12. Mass Spectrometry-Based Label-Free Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of ADAMTS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ora.ox.ac.uk [ora.ox.ac.uk]

- 16. Development of Selective ADAMTS-5 Peptide Substrates to Monitor Proteinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Regulation and Expression of ADAMTS-5 in Cartilage

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5), also known as aggrecanase-2, is a key zinc-dependent endopeptidase involved in the degradation of the cartilage extracellular matrix (ECM). Its primary substrate is aggrecan, a large proteoglycan crucial for providing cartilage with its compressive strength.[1][2][3][4] The enzymatic activity of ADAMTS-5 is strongly implicated in the pathological breakdown of cartilage seen in osteoarthritis (OA), making it a prime therapeutic target.[2][5][6] While both ADAMTS-4 and ADAMTS-5 can degrade aggrecan, studies in murine models of OA have demonstrated that ADAMTS-5 is the principal aggrecanase responsible for cartilage degradation in vivo.[2][7] However, in human OA, evidence suggests that both enzymes contribute significantly to the disease process.[3][8] Understanding the complex regulatory network that governs ADAMTS-5 expression and activity in chondrocytes is critical for the development of effective disease-modifying OA drugs.

This technical guide provides a comprehensive overview of the transcriptional, post-transcriptional, and post-translational mechanisms that regulate ADAMTS-5, its expression patterns in healthy and diseased cartilage, and detailed protocols for its study.

Regulation of ADAMTS-5 Expression and Activity

The control of ADAMTS-5 is a multi-layered process, occurring at the level of gene transcription, mRNA stability, and post-translational protein activation and inhibition.

Transcriptional Regulation

The transcription of the ADAMTS5 gene is influenced by a variety of stimuli, including pro-inflammatory cytokines, growth factors, and mechanical stress, which activate complex intracellular signaling cascades.[2][9]

Key Signaling Pathways and Transcription Factors:

-

NF-κB Pathway: The transcription factor NF-κB, specifically the RelA/p65 subunit, is a potent activator of ADAMTS5 transcription.[2][10] Pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) are strong inducers of the NF-κB pathway.[7][11] The ADAMTS5 promoter contains NF-κB binding motifs, and overexpression of RelA/p65 increases ADAMTS-5 expression, while its knockdown suppresses it.[10]

-

RUNX2 Signaling: Runt-related transcription factor 2 (RUNX2) is a key regulator of chondrocyte hypertrophy and catabolism. The ADAMTS5 promoter has binding sites for RUNX2, which can be activated by mechanical stress and factors like Fibroblast Growth Factor 2 (FGF2) via the MAPK/ERK pathway, leading to increased ADAMTS-5 expression.[9][12]

-

Wnt/β-catenin Pathway: Activation of the canonical Wnt/β-catenin pathway promotes the binding of its downstream effector, LEF1, to the ADAMTS5 promoter, initiating transcription.[9] This pathway is also implicated in OA pathogenesis.[5][13]

-

IL-6/STAT3 Pathway: The cytokine IL-6 has been shown to upregulate ADAMTS-5 expression through the activation of the STAT3 transcription factor.[2][9]

-

AP-1 Signaling: In murine chondrocytes, IL-1β can induce ADAMTS-5 overexpression through the Activator protein-1 (AP-1) transcription factor, which also involves microRNA-30a.[2][9][12]

-

Other Factors: The transcription factor SP1 has been shown to mediate IL-1β-induced ADAMTS5 transcription.[5] Additionally, pathways involving YAP/TAZ and Notch signaling have been identified as regulators of ADAMTS-5.[2][6][9]

Post-Transcriptional Regulation

MicroRNAs (miRNAs), small non-coding RNAs that repress gene expression, play a significant role in modulating ADAMTS-5 levels.

-

miR-140: This miRNA is highly expressed in healthy cartilage and acts as a key homeostatic regulator. It directly targets the 3'-UTR of ADAMTS5 mRNA, leading to its degradation or translational repression.[14][15][16] The expression of miR-140 is often suppressed by inflammatory stimuli like IL-1β, which contributes to the upregulation of ADAMTS-5 in OA.[10]

-

miR-30a: The IL-1β/AP-1 signaling axis can induce ADAMTS-5 expression in part by repressing miR-30a, which suggests miR-30a may also target ADAMTS5 mRNA.[2][9][12]

Post-Translational Regulation: Activation, Inhibition, and Clearance

Once translated, the ADAMTS-5 protein (pro-ADAMTS-5) requires further processing to become an active enzyme. Its activity is then tightly controlled by endogenous inhibitors and clearance mechanisms.

-

Activation: ADAMTS-5 is synthesized as an inactive zymogen. Its activation requires the proteolytic removal of the N-terminal pro-domain by furin-like proprotein convertases within the cell or at the cell surface.[10][15]

-

Inhibition: The primary endogenous inhibitor of ADAMTS-5 in cartilage is the Tissue Inhibitor of Metalloproteinase-3 (TIMP-3).[2][10] TIMP-3 binds non-covalently to the active site of ADAMTS-5, blocking its access to aggrecan.[2][15]

-

Clearance: The clearance of active ADAMTS-5 from the ECM is mediated by the endocytic receptor Lipoprotein Receptor-related Protein 1 (LRP-1).[2][12] ADAMTS-5 can be endocytosed either alone or after forming a complex with TIMP-3, followed by intracellular degradation.[2][15]

Expression of ADAMTS-5 in Healthy and Diseased Cartilage

-

Healthy Cartilage: In normal, healthy adult cartilage, ADAMTS-5 is expressed at low, constitutive levels.[5][17] This basal expression is thought to be involved in the slow, physiological turnover of the cartilage matrix.

-

Osteoarthritic Cartilage: In OA, the expression of ADAMTS-5 is significantly upregulated.[5][18] Studies show increased levels of ADAMTS-5 mRNA and protein in OA-affected cartilage compared to healthy tissue.[18] This overexpression is driven by the pro-inflammatory and catabolic environment within the OA joint.[5][6] However, there is some debate regarding its expression pattern. Some studies suggest ADAMTS-5 is constitutively expressed even in OA and that increased activity is the primary driver of degradation, while others show clear evidence of its transcriptional upregulation by cytokines.[2][7][12][19] This discrepancy may be due to differences between human and murine models or the stage of OA being studied.[2]

-

Localization: Immunohistochemical analysis shows ADAMTS-5 is localized pericellularly around chondrocytes in arthritic cartilage.[19] It is also expressed by synovial cells, and synovium-derived ADAMTS-5 may contribute to cartilage degradation in the joint.[19]

Quantitative Data on ADAMTS-5 Regulation

The following tables summarize quantitative findings from various studies on the regulation of ADAMTS-5 expression.

Table 1: Effect of Cytokines on ADAMTS-5 mRNA Expression in Chondrocytes/Cartilage Explants

| Stimulus | Cell/Tissue Type | Fold Change in ADAMTS-5 mRNA (approx.) | Reference |

| IL-1β | Bovine Cartilage Explants | ~2-5 fold | [20][21] |

| TNF-α | Bovine Cartilage Explants | ~2-4 fold | [20][21] |

| Oncostatin M (OSM) | Bovine Cartilage Explants | Minimal change alone | [20][21] |

| IL-1β + OSM | Bovine Cartilage Explants | ~17 fold | [20] |

| TNF-α + OSM | Bovine Cartilage Explants | ~13 fold | [20] |

| IL-1β | ATDC5 cells | Significant increase | [10] |

Note: Cytokine-induced upregulation of ADAMTS-4 is often much more dramatic (e.g., >200-fold), but ADAMTS-5 is typically the more abundant aggrecanase at a basal level.[20][21]

Table 2: Effect of Pathway Inhibition/Knockdown on ADAMTS-5 and Cartilage Degradation

| Intervention | Model | Effect on ADAMTS-5 Expression/Activity | Effect on Cartilage Degradation | Reference |

| Adamts5 gene knockout | Murine surgical OA model | Complete absence | Marked protective effect | [2][7] |

| RelA/p65 siRNA knockdown | ATDC5 cells stimulated with IL-1β | Suppressed IL-1β-induced expression | Not Assessed | [10] |

| ADAMTS-5 siRNA knockdown | Human OA cartilage explants | Gene expression decreased | Reduction in aggrecan degradation | [8] |

| Small molecule inhibitor (IC50 = 1.1 µM) | Chondrocytes stimulated with IL-1β | Activity inhibited | Protection against proteoglycan loss | [22] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate study of ADAMTS-5. Below are foundational protocols for key assays.

Protocol: Quantification of ADAMTS-5 mRNA by Real-Time PCR (qPCR)

-

Cell/Tissue Culture: Culture primary chondrocytes or cartilage explants in appropriate media. Treat with stimuli (e.g., 10 ng/mL IL-1β) or inhibitors for a designated time (e.g., 24-48 hours).

-

RNA Isolation: Harvest cells or pulverize frozen cartilage tissue in liquid nitrogen. Isolate total RNA using a TRIzol-based reagent or a column-based kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis if necessary.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and oligo(dT) or random primers.

-

qPCR Reaction: Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers for human/murine ADAMTS5, a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based qPCR master mix.

-

Thermal Cycling: Run the reaction on a real-time PCR cycler with appropriate cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative expression of ADAMTS5 normalized to the housekeeping gene using the ΔΔCt method.

Protocol: Western Blotting for ADAMTS-5 Protein

-

Protein Extraction: Extract total protein from cultured cells or cartilage tissue using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on a 4-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ADAMTS-5 overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Analyze band intensity relative to a loading control like β-actin or GAPDH.

Protocol: siRNA-Mediated Knockdown of ADAMTS-5

-

siRNA Preparation: Resuspend lyophilized siRNA targeting ADAMTS5 and a non-targeting control siRNA in RNase-free buffer to a stock concentration (e.g., 20 µM).

-

Transfection Complex Formation: For each well of a 6-well plate, dilute a specific amount of siRNA (e.g., 50 pmol) in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Combine the diluted siRNA and reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.

-

Cell Transfection: Add the siRNA-lipid complexes to chondrocytes plated at an appropriate confluency (e.g., 60-70%).

-

Incubation and Treatment: Incubate cells for 24-48 hours to allow for gene knockdown. After this period, cells can be treated with catabolic stimuli (e.g., IL-1β) to assess the functional consequences of ADAMTS-5 suppression.

-

Validation and Analysis: Harvest cells for qPCR or Western blotting to confirm the knockdown efficiency of ADAMTS-5. Collect the conditioned media to analyze aggrecan degradation via DMMB assay or Western blotting for aggrecan neoepitopes.

References

- 1. scbt.com [scbt.com]

- 2. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. The regulation of the ADAMTS4 and ADAMTS5 aggrecanases in osteoarthritis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. frontiersin.org [frontiersin.org]

- 7. clinexprheumatol.org [clinexprheumatol.org]

- 8. Aggrecan degradation in human articular cartilage explants is mediated by both ADAMTS-4 and ADAMTS-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Transcriptional Induction of ADAMTS5 Protein by Nuclear Factor-κB (NF-κB) Family Member RelA/p65 in Chondrocytes during Osteoarthritis Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The regulation of the ADAMTS4 and ADAMTS5 aggrecanases in osteoarthritis: a review. | Semantic Scholar [semanticscholar.org]

- 12. Frontiers | ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies [frontiersin.org]

- 13. SP1‑mediated ADAMTS5 transcription promotes IL‑1β‑induced chondrocyte injury via Wnt/β‑catenin pathway in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Epigenetic Regulation of Chondrocytes and Subchondral Bone in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. e-century.us [e-century.us]

- 17. mdpi.com [mdpi.com]

- 18. Validation of the Diagnostic and Prognostic Values of ADAMTS5 and FSTL1 in Osteoarthritis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Expression and activity of ADAMTS-5 in synovium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. INVOLVEMENT OF ADAMTS5 AND HYALURONIDASE IN AGGRECAN DEGRADATION AND RELEASE FROM OSM-STIMULATED CARTILAGE - PMC [pmc.ncbi.nlm.nih.gov]

- 22. selleckchem.com [selleckchem.com]

The Phenotype of ADAMTS-5 Knockout Mouse Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A Disintegrin and Metalloproteinase with Thrombospondin motifs 5 (ADAMTS-5), also known as aggrecanase-2, is a key metalloproteinase involved in the degradation of extracellular matrix (ECM) components, most notably the proteoglycan aggrecan. Its role in the pathogenesis of various diseases, particularly osteoarthritis, has made it a significant target for therapeutic intervention. The development of ADAMTS-5 knockout (Adamts5-/-) mouse models has been instrumental in elucidating its physiological and pathological functions. This technical guide provides a comprehensive overview of the reported phenotypes of these models, focusing on quantitative data, detailed experimental protocols, and the underlying biological pathways.

Core Phenotypes of ADAMTS-5 Knockout Mice

ADAMTS-5 knockout mice are generally viable and exhibit a grossly normal phenotype under standard physiological conditions through one year of age.[1] However, significant phenotypic differences emerge under pathological stress or in specific tissues, highlighting the context-dependent role of this enzyme. The most profound and widely studied phenotypes are observed in the musculoskeletal and cardiovascular systems.

Musculoskeletal System: A Protective Role in Osteoarthritis

The most striking phenotype of Adamts5-/- mice is their profound resistance to the development of osteoarthritis (OA). ADAMTS-5 is considered the primary aggrecanase responsible for the degradation of cartilage aggrecan in murine models of OA.[2][3][4]

Quantitative Data: Osteoarthritis Induction Models

| Experimental Model | Parameter | Wild-Type (WT) Mice | ADAMTS-5 KO Mice | Key Finding | Citation |

| Destabilization of the Medial Meniscus (DMM) | Cartilage Erosion Score (8-point scale) | Significant cartilage erosion | Essentially no cartilage erosion | ADAMTS-5 ablation eliminates cartilage erosion. | [5] |

| DMM | OARSI Score | Significantly higher scores | Significantly lower scores | Significant reduction in the severity of cartilage destruction. | [1][2] |

| TGF-β1 + Treadmill Running (TTR) | Joint Fibrosis | Present | Abrogated | Knockout of ADAMTS-5 prevents joint tissue fibrosis. | [5] |

| TGF-β1 + TTR | Cartilage Aggrecan Deposition | Normal/Decreased | Increased accumulation | Promotes cartilage aggrecan deposition. | [5] |

| IL-1 + Retinoic Acid (Cartilage Explants) | Aggrecanase-mediated Degradation | Present | Ablated | Deletion provides significant protection against proteoglycan degradation ex vivo. | [1] |

-

Diagram: Experimental Workflow for DMM-Induced Osteoarthritis

Caption: Workflow for inducing and assessing osteoarthritis in mice via DMM surgery.

Musculoskeletal System: Impaired Tendon Healing

In contrast to its protective role in cartilage, ADAMTS-5 is required for the effective healing of injured tendons. Adamts5-/- mice exhibit a non-reparative phenotype in models of tendinopathy, characterized by the accumulation of a chondrogenic, aggrecan-rich matrix and poor biomechanical properties.[6]

Quantitative Data: Tendon Injury and Healing Model (TGF-β1 injection + exercise)

| Parameter | Wild-Type (WT) Mice | ADAMTS-5 KO Mice | Key Finding | Citation |

| Maximum Tensile Stress | Recovers with exercise | Reduced by ~60%; Fails to recover with exercise | ADAMTS-5 is required for biomechanically-stimulated repair. | [6] |

| Gene Expression (Col1a1, Col3a1) | Normal healing response | Major deficiency relative to WT | Impaired collagen matrix production. | [6] |

| Matrix Composition | Organized collagen fibers | Disorganized collagen, persistent aggrecan-rich fibrocartilage | Promotes a non-reparative chondrogenic response. | [6] |

| Gait Analysis (Swing Time) | Normal | Trend towards increased swing time of injected limb (p=0.07) | Compromised biomechanical properties affect limb function. | [6] |

-

Diagram: Logical Relationship of ADAMTS-5 in Tissue Repair

Caption: Opposing roles of ADAMTS-5 knockout in cartilage protection and tendon repair.

Cardiovascular System

ADAMTS-5 deficiency impacts the cardiovascular system, primarily through the dysregulation of proteoglycan turnover in the aortic wall.

-

Atherosclerosis: In apolipoprotein E-null (apoE-/-) mice, a model for atherosclerosis, ADAMTS-5 expression is markedly reduced in atherosclerotic aortas.[7][8] This leads to the accumulation of the major lipoprotein-binding proteoglycans, biglycan and versican.[7] While ADAMTS-5 deficiency impairs the processing of these vascular proteoglycans, its direct impact on lesion size can be complex.[7]

-

Aortic Wall Development: Adamts5-/- mice exhibit a high penetrance of ascending aortic anomalies, which correlates with aggrecan accumulation that begins during elastogenesis.[9] The knockout mice show altered profiles of aggrecan cleavage fragments in the aorta, indicating that the specific mechanism of ADAMTS-5-mediated aggrecan cleavage is critical for normal aortic wall development.[9] Deleterious accumulation of proteoglycans in the cardiovascular system of Adamts5-/- mice can disrupt aortic wall mechanics.[3][10]

Other Reported Phenotypes

-

Dermal Wound Healing: Adamts5-/- mice show abnormal repair of the dermal collagen matrix following excisional wounding, with delayed inflammation resolution and regeneration.[11]

-

Spinal Cord Injury (SCI): After SCI, Adamts5-/- mice are protected from the degradation of the proteoglycan versican, but not aggrecan or brevican.[12]

-

Lymphatic System: While not a direct phenotype of the knockout, studies on related systems are relevant. In hypercholesterolemic mice, which show altered proteoglycan environments similar to some aspects of the ADAMTS-5 KO phenotype, lymphatic vessel dysfunction and degeneration are observed.[13]

Key Signaling and Regulatory Pathways

The expression and activity of ADAMTS-5 are regulated by various signaling pathways implicated in inflammation and tissue homeostasis. Understanding these pathways is crucial for developing targeted therapies.

-

Diagram: Upstream Regulators of ADAMTS-5 Expression

Caption: Key signaling pathways known to regulate the transcription of the Adamts5 gene.

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the Adamts5-/- mouse phenotype.

Generation of ADAMTS-5 Knockout Mice

Mice with a deleted catalytic domain of ADAMTS-5 are generated using standard gene-targeting techniques in embryonic stem (ES) cells.[2] These mice are often backcrossed onto a C57BL/6 background for atherosclerosis and OA studies.[14]

Surgically-Induced Osteoarthritis Model: DMM

The Destabilization of the Medial Meniscus (DMM) model is a widely used and reproducible surgical procedure to induce post-traumatic OA in mice.[15][16]

-

Animal Preparation: Anesthetize an 8- to 12-week-old mouse.[16] Shave the area around the knee and sterilize the surgical site.[16]

-

Surgical Procedure:

-

Make a medial para-patellar incision to expose the knee joint capsule.[16]

-

Incise the joint capsule to expose the femoral condyle and medial meniscus.

-

Transect the medial meniscotibial ligament (MMTL), which anchors the medial meniscus to the tibial plateau. This destabilizes the meniscus.[16]

-

Close the joint capsule and skin with sutures.

-

-

Post-Operative Care: Administer analgesics and monitor the animal for recovery.[16]

-

Endpoint Analysis: At a defined time point (e.g., 8 weeks), euthanize the mice and harvest the knee joints for histological analysis.[1]

Histological Analysis of Articular Cartilage

-

Sample Preparation: Fix harvested joints in 4% paraformaldehyde, followed by decalcification in EDTA for approximately two weeks.[16]

-

Embedding and Sectioning: Dehydrate the samples and embed them in paraffin. Create sagittal sections (5-8 µm thick) through the medial compartment of the joint.

-

Staining: Use Safranin-O (stains proteoglycans red/orange) and Fast Green (counterstains tissue green/blue) to visualize cartilage and its proteoglycan content.[17]

-

Scoring: Grade the severity of OA using a standardized scoring system, such as the Osteoarthritis Research Society International (OARSI) system.[17] This system semi-quantitatively evaluates changes like cartilage structural damage, loss of Safranin-O staining, and chondrocyte pathology.[18]

Tendon Injury Model: TGF-β1 Injection

This model induces a tendinopathy characterized by chondroid metaplasia.[6]

-

Procedure: Inject Transforming Growth Factor-beta 1 (TGF-β1) directly into the body of the Achilles tendon.

-

Biomechanical Stimulation: House mice in cages with access to a treadmill for a defined period of exercise (e.g., 2 weeks) to study biomechanically-stimulated healing.[6]

-

Endpoint Analysis:

-

Biomechanical Testing: Harvest Achilles tendons at specified time points (e.g., 2-4 weeks post-injection).[19] Perform tensile testing to determine material properties like maximum stress and modulus.[19]

-

Histology: Stain tendon sections to assess collagen organization and the presence of aggrecan-rich deposits.[6]

-

Gene Expression: Use quantitative PCR (qPCR) to measure the expression of key matrix-related genes like Col1a1 and Col3a1.[6]

-

Quantification of Atherosclerosis

-

Animal Model: Use Adamts5-/- mice backcrossed onto a hyperlipidemic background (e.g., ApoE-/- or Ldlr-/-).[14][20]

-

Tissue Harvesting: Perfuse the mouse with saline and then a fixative. Dissect the entire aorta from the heart to the iliac bifurcation.[20]

-

En Face Analysis:

-

Aortic Root Analysis:

Conclusion and Implications for Drug Development

The ADAMTS-5 knockout mouse model has been invaluable in confirming ADAMTS-5 as a critical, non-redundant aggrecanase in the pathogenesis of osteoarthritis.[1][2] This provides a strong rationale for the development of specific ADAMTS-5 inhibitors as disease-modifying OA drugs (DMOADs). However, the phenotype of these mice also raises important considerations. The impaired healing of tendons and the alterations in aortic wall integrity suggest that systemic, long-term inhibition of ADAMTS-5 could have undesirable side effects.[3][6][10] These findings underscore the need for therapeutic strategies that target ADAMTS-5 activity specifically within the diseased joint, potentially through local delivery or by targeting upstream regulatory pathways that are selectively activated in OA-affected cartilage. This technical guide serves as a foundational resource for researchers aiming to further explore the biology of ADAMTS-5 and translate these findings into safe and effective therapies.

References

- 1. Double-knockout of ADAMTS-4 and ADAMTS-5 in mice results in physiologically normal animals and prevents the progression of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deletion of active ADAMTS5 prevents cartilage degradation in a murine model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies [frontiersin.org]

- 4. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Knockout of ADAMTS5 does not eliminate cartilage aggrecanase activity but abrogates joint fibrosis and promotes cartilage aggrecan deposition in murine osteoarthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ADAMTS5 is required for biomechanically-stimulated healing of murine tendinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Role of ADAMTS-5 Protein in Proteoglycan Turnover and Lipoprotein Retention in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Adamts5-/- Mice Exhibit Altered Aggrecan Proteolytic Profiles That Correlate With Ascending Aortic Anomalies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. Adamts5 Deletion Blocks Murine Dermal Repair through CD44-mediated Aggrecan Accumulation and Modulation of Transforming Growth Factor β1 (TGFβ1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ADAMTS4 and ADAMTS5 Knockout Mice Are Protected from Versican but Not Aggrecan or Brevican Proteolysis during Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hypercholesterolemic Mice Exhibit Lymphatic Vessel Dysfunction and Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Practical Approach to Using Mice in Atherosclerosis Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Surgical Induction of Posttraumatic Osteoarthritis in the Mouse | Springer Nature Experiments [experiments.springernature.com]

- 16. Video: Establishment of a Surgically-induced Model in Mice to Investigate the Protective Role of Progranulin in Osteoarthritis [jove.com]

- 17. Histopathological analyses of murine menisci: implications for joint aging and osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Histological and immunohistochemical analyses of articular cartilage during onset and progression of pre- and early-stage osteoarthritis in a rodent model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. briancolemd.com [briancolemd.com]

- 20. Research methods for animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantification of Atherosclerosis in Mice [jove.com]

- 22. spandidos-publications.com [spandidos-publications.com]

The Cutting Edge of Osteoarthritis Therapeutics: A Technical Guide to the Discovery and Synthesis of Novel ADAMTS-5 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

A disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS-5), also known as aggrecanase-2, has emerged as a primary therapeutic target in the development of disease-modifying osteoarthritis drugs (DMOADs). This enzyme plays a critical role in the degradation of aggrecan, a key proteoglycan responsible for the compressive resistance of articular cartilage.[1][2] Its dysregulated activity is a hallmark of osteoarthritis (OA), leading to the progressive destruction of cartilage and debilitating joint pain. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel ADAMTS-5 inhibitors, intended for researchers and professionals in the field of drug development.

The Role of ADAMTS-5 in Osteoarthritis Pathogenesis

ADAMTS-5 is an extracellular protease that cleaves aggrecan at specific sites within its interglobular domain, leading to the loss of cartilage integrity.[1] The expression and activity of ADAMTS-5 are tightly regulated under normal physiological conditions but become upregulated in the OA joint due to a complex interplay of inflammatory cytokines, mechanical stress, and other signaling molecules.

Signaling Pathways Regulating ADAMTS-5 Expression

The upregulation of ADAMTS-5 in chondrocytes is orchestrated by a network of interconnected signaling pathways. A thorough understanding of these pathways is crucial for identifying novel therapeutic targets for the modulation of ADAMTS-5 expression.

Key Regulatory Pathways

Several signaling cascades have been identified as key regulators of ADAMTS-5 transcription:

-

Runx2 Signaling: The Runt-related transcription factor 2 (Runx2) is a master regulator of chondrocyte hypertrophy and has been shown to directly bind to the ADAMTS-5 promoter, enhancing its transcription.[2]

-

Wnt/β-catenin Signaling: Activation of the canonical Wnt pathway leads to the accumulation of β-catenin in the nucleus, where it can promote the expression of ADAMTS-5.[2]

-

NF-κB Signaling: Pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), activate the nuclear factor-kappa B (NF-κB) pathway, a potent inducer of ADAMTS-5 gene expression.

-

Fgf2 Signaling: Fibroblast growth factor 2 (FGF-2) has a dual role. While it can be chondroprotective, under certain conditions, it can also stimulate ADAMTS-5 expression.[2]

-

Notch Signaling: The Notch signaling pathway, crucial for cell fate decisions, has also been implicated in the regulation of ADAMTS-5 in cartilage.[2]

-

YAP/TAZ Signaling: The transcriptional co-activators YAP and TAZ, key effectors of the Hippo pathway, can also influence ADAMTS-5 expression in response to mechanical cues.[2]

The following diagram illustrates the convergence of these pathways on the regulation of ADAMTS-5 expression.

Strategies for ADAMTS-5 Inhibition

The development of ADAMTS-5 inhibitors has primarily focused on two main strategies: small molecule inhibitors and antibody-based therapies. A critical aspect of inhibitor design is achieving high selectivity for ADAMTS-5 over other metalloproteinases, particularly matrix metalloproteinases (MMPs) and the closely related ADAMTS-4, to minimize off-target effects.

Small Molecule Inhibitors

A diverse range of small molecule scaffolds have been explored for their potential to inhibit ADAMTS-5. These compounds typically target the catalytic zinc ion in the active site of the enzyme.

| Inhibitor/Scaffold | Target(s) | IC50 (nM) vs ADAMTS-5 | Selectivity Notes | Reference(s) |

| GLPG1972/S201086 | ADAMTS-5 | 19 | 8-fold selective over ADAMTS-4; >60-fold over other proteases. | [1] |

| (R)-N-((1-(4-(but-3-en-1-ylamino)-6-(((2-(thiophen-2-yl)thiazol-4-yl)methyl)amino)-1,3,5-triazin-2-yl)pyrrolidin-2-yl)methyl)-4-propylbenzenesulfonamide | ADAMTS-5 | 30 | >50-fold selective over ADAMTS-4; >1000-fold over ADAMTS-1, ADAMTS-13, MMP-13, and TACE. | [3] |

| Compound 22 (Benzimidazole series) | ADAMTS-5 | - | Potent and permeable. | [4] |

| Compound 18 (Arylsulfonamide series) | ADAMTS-4, ADAMTS-5, MMP-13 | Nanomolar activity | High selectivity over MMP-1 and MMP-14. | [5] |

| Compound 22 (1-sulfonylaminocyclopropanecarboxylates) | ADAMTS-5 | 7.4 | Highly potent. | [6] |

| Exemplified Compound [I] (Galapagos/Servier) | ADAMTS-4, ADAMTS-5, ADAMTS-6 | 0.001-25 | Selective over TACE and MMP-13 (>100 nM). | [7] |

| Exemplified Compound [II] (Galapagos/Servier) | ADAMTS-4, ADAMTS-5, ADAMTS-6 | >100 (ADAMTS-5) | 50-100 nM (ADAMTS-4), 0.001-25 nM (ADAMTS-6). Selective over TACE, MMP-13, MMP-14 (>100 nM). | [7] |

| Exemplified Compound [III] (Galapagos/Servier) | ADAMTS-5, ADAMTS-6 | >25-50 | 0.001-25 nM (rat ADAMTS-5). Selective over TACE and MMP-13 (>50-100 nM). | [7] |

Antibody-Based Inhibitors

Monoclonal antibodies (mAbs) and nanobodies offer a highly specific approach to targeting ADAMTS-5. These biologics can be engineered to bind to various domains of the enzyme, including the catalytic domain or exosites, thereby blocking substrate binding or catalytic activity.

| Inhibitor | Type | Target Domain | Key Findings | Reference(s) |

| Anti-ADAMTS-5 mAb (GSK) | Monoclonal Antibody | Catalytic and Disintegrin domains | Demonstrates cartilage penetration and structural disease modification in a mouse OA model. | [8] |

| 1B7 | Monoclonal Antibody | - | Blocks LRP1-mediated internalization of ADAMTS-5 without affecting its aggrecanolytic activity. | [9] |

| 2D3 | Monoclonal Antibody | - | Potently inhibits aggrecanase activity. | [9] |

| Exosite-binding antibodies | scFv-Fc antibodies | Spacer domain | Inhibit enzyme action selectively on proteoglycan substrates but not on small peptide substrates. | [10] |

Experimental Protocols for Inhibitor Evaluation

A standardized set of in vitro and ex vivo assays is essential for the characterization and comparison of novel ADAMTS-5 inhibitors.

Workflow for ADAMTS-5 Inhibitor Screening

The following diagram outlines a typical workflow for the screening and validation of ADAMTS-5 inhibitors.

References

- 1. Pharmacological characterization of GLPG1972/S201086, a potent and selective small-molecule inhibitor of ADAMTS5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of highly potent and selective small molecule ADAMTS-5 inhibitors that inhibit human cartilage degradation via encoded library technology (ELT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a benzimidazole series of ADAMTS-5 (aggrecanase-2) inhibitors by scaffold hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arylsulfonamide inhibitors of aggrecanases as potential therapeutic agents for osteoarthritis: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR of 2-phenyl-1-sulfonylaminocyclopropane carboxylates as ADAMTS-5 (Aggrecanase-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. Translational development of an ADAMTS-5 antibody for osteoarthritis disease modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a monoclonal anti-ADAMTS-5 antibody that specifically blocks the interaction with LRP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibody-based exosite inhibitors of ADAMTS-5 (aggrecanase-2) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ADAMTS-5 in Aggrecan and Versican Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS-5), also known as aggrecanase-2, is a key enzyme implicated in the degradation of major extracellular matrix components, aggrecan and versican.[1][2] Its proteolytic activity plays a crucial role in various physiological processes, including tissue remodeling and development. However, dysregulated ADAMTS-5 activity is a central driver in the pathogenesis of degenerative diseases such as osteoarthritis, where it is considered the primary aggrecanase responsible for cartilage breakdown.[3][4] This technical guide provides an in-depth overview of the role of ADAMTS-5 in aggrecan and versican degradation, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

ADAMTS-5-Mediated Degradation of Aggrecan

Aggrecan is a large proteoglycan that provides compressive resistance to articular cartilage.[4] Its degradation by ADAMTS-5 is a critical early event in the progression of osteoarthritis.[4]

Cleavage Sites and Generated Fragments

ADAMTS-5 cleaves the aggrecan core protein at specific sites, primarily within the interglobular domain (IGD) and the chondroitin sulfate (CS)-rich region.[5][6] The cleavage at the Glu³⁷³-Ala³⁷⁴ bond in the IGD is a well-characterized hallmark of aggrecanase activity.[2][5] This cleavage generates a ⁷⁰/¹⁰⁰ kDa N-terminal G1 fragment (¹⁰⁰ kDa full length, ⁷⁰ kDa truncated) that remains bound to hyaluronan in the cartilage matrix and a C-terminal G2-G3 fragment that is released from the tissue. Additional cleavage sites have been identified within the CS-2 region, such as at Glu²⁰⁴⁷-Ala²⁰⁴⁸.[3][7]

Quantitative Analysis of ADAMTS-5 Activity on Aggrecan

The enzymatic efficiency of ADAMTS-5 on aggrecan has been quantified in various studies. While detailed kinetic parameters (Km and kcat) for full-length aggrecan are challenging to determine due to the complex nature of the substrate, specific activities and comparative efficiencies have been reported.

| Enzyme | Substrate | Specific Activity (nmol/min/mg) | Conditions | Reference |

| Truncated ADAMTS-5 | Recombinant Aggrecan IGD | Not specified, but activity demonstrated | 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM CaCl₂, 10 µM ZnCl₂ | [5] |

| ADAMTS-5 | Bovine Aggrecan | ~100-fold more efficient than MMP-3 at IGD cleavage | In vitro digestion | [3][6] |

| ADAMTS-5 | Bovine Aggrecan | ~10-fold more efficient than MMP-3 at CS-2 region cleavage | In vitro digestion | [3][6] |

ADAMTS-5-Mediated Degradation of Versican

Versican is a large chondroitin sulfate proteoglycan involved in cell adhesion, proliferation, and migration. Its degradation by ADAMTS-5 is crucial in development and has been implicated in cardiovascular disease and cancer.

Cleavage Sites and Generated Fragments

The primary and most well-characterized ADAMTS-5 cleavage site in the V1 isoform of versican is at the Glu⁴⁴¹-Ala⁴⁴² bond.[8][9][10] This cleavage generates an N-terminal fragment of approximately 70 kDa, termed versikine, which has distinct biological activities.[11] Recent proteomic studies have identified several novel cleavage sites, suggesting a more complex degradation pattern than previously understood.[9][10]

Quantitative Analysis of ADAMTS-5 Activity on Versican

Kinetic studies have been performed to determine the efficiency of ADAMTS-5 in cleaving versican.

| Enzyme | Substrate | Km (nM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| ADAMTS-5 | V1-5GAG (versican fragment) | 130 ± 20 | 0.018 ± 0.001 | 1.4 x 10⁵ | [12] |

| ADAMTS-4 | V1-5GAG (versican fragment) | 390 ± 90 | 0.007 ± 0.001 | 1.8 x 10⁴ | [12] |

Experimental Protocols

In Vitro Aggrecan Cleavage Assay

This protocol is designed to assess the enzymatic activity of ADAMTS-5 on an aggrecan substrate.

Materials:

-

Recombinant human ADAMTS-5

-

Purified aggrecan or recombinant aggrecan IGD substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM CaCl₂, 10 µM ZnCl₂, 0.05% Brij 35[5]

-

Protease inhibitors (optional, for specificity controls): Leupeptin (1 µM), Pepstatin (1 µM), Pefabloc (1 mM)[5]

-

Stop Solution: 10 mM EDTA in PBS

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the aggrecan substrate at the desired concentration (e.g., 0.1 µM of aggrecan IGD).[5]

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding recombinant ADAMTS-5 to the desired final concentration.

-

Incubate the reaction at 37°C for a specified time course (e.g., 15 minutes to several hours).[5]

-

Stop the reaction by adding an equal volume of Stop Solution.

-

Analyze the cleavage products by Western blotting or a specific ELISA for the neoepitope generated.[5]

Western Blotting for Aggrecan and Versican Fragments

This protocol allows for the detection and semi-quantification of aggrecan or versican fragments generated by ADAMTS-5 activity.

Materials:

-

Digested samples from in vitro cleavage assay or conditioned media from cell/explant cultures

-

SDS-PAGE gels (appropriate percentage for fragment sizes)

-

Transfer membrane (e.g., PVDF or nitrocellulose)

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)

-

Primary antibodies:

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Separate the protein fragments by SDS-PAGE.

-

Transfer the separated proteins to a transfer membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

For quantification, analyze the band intensities using densitometry software.[14]

Gelatin Zymography for ADAMTS-5 Activity

This protocol is used to detect the gelatinolytic activity of ADAMTS-5.

Materials:

-

SDS-PAGE gel (7.5%) co-polymerized with 0.5 mg/mL gelatin[15]

-

Non-reducing sample buffer

-

Renaturation Buffer: 2.5% (v/v) Triton X-100 in water[15]

-

Incubation Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 5 mM CaCl₂, 5 µM ZnCl₂, 0.02% Brij-35[15]

-

Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid

-

Destaining Solution: 40% methanol, 10% acetic acid

Procedure:

-

Prepare protein samples in non-reducing sample buffer and do not heat.

-

Run the samples on the gelatin-containing SDS-PAGE gel at 4°C.

-

After electrophoresis, wash the gel twice for 30 minutes each in Renaturation Buffer at room temperature with gentle agitation to remove SDS and allow the enzyme to renature.[15]

-

Incubate the gel in Incubation Buffer overnight at 37°C.[15]

-

Stain the gel with Staining Solution for 1 hour at room temperature.

-

Destain the gel with Destaining Solution until clear bands appear against a blue background, indicating areas of gelatin degradation.

siRNA-Mediated Knockdown of ADAMTS-5 in Chondrocytes

This protocol describes the transient knockdown of ADAMTS-5 expression in cultured chondrocytes.

Materials:

-

Primary chondrocytes or a chondrocyte cell line (e.g., CHON-001)[16]

-

ADAMTS-5 specific siRNA oligonucleotides and a non-targeting control siRNA[16][17]

-

Transfection reagent (e.g., Lipofectamine)

-

Opti-MEM or other serum-free medium

-

Complete culture medium

Procedure:

-

Seed chondrocytes in a culture plate and allow them to adhere and reach 70-80% confluency.

-

For each well to be transfected, dilute the siRNA and the transfection reagent separately in serum-free medium according to the manufacturer's instructions.

-

Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.

-

Add the siRNA-transfection reagent complexes to the cells and incubate for the time recommended by the manufacturer (typically 4-6 hours).

-

Replace the transfection medium with complete culture medium.

-

Incubate the cells for 24-72 hours post-transfection.

-

Harvest the cells to analyze ADAMTS-5 mRNA and protein levels by qRT-PCR and Western blotting, respectively, to confirm knockdown efficiency.[17][18]

Signaling Pathways and Regulation

The expression and activity of ADAMTS-5 are tightly regulated by a complex network of signaling pathways, particularly in the context of inflammation and tissue degradation.

Regulation of ADAMTS-5 Expression in Chondrocytes

Caption: Regulation of ADAMTS-5 expression in chondrocytes.

Pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are potent inducers of ADAMTS-5 expression.[19] This induction is often mediated through the p38 MAPK signaling pathway.[20] Conversely, Low-density lipoprotein receptor-related protein 5 (Lrp5) has been shown to act as a suppressor of IL-1β and p38 MAPK, thereby downregulating ADAMTS-5 expression.[20]

Experimental and Logical Workflows

Workflow for Investigating ADAMTS-5 Activity

References

- 1. The regulation of the ADAMTS4 and ADAMTS5 aggrecanases in osteoarthritis: a review. | Semantic Scholar [semanticscholar.org]

- 2. Proteolytic activities of human ADAMTS-5: comparative studies with ADAMTS-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MMPs are less efficient than ADAMTS5 in cleaving aggrecan core protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adamts5, the gene encoding a proteoglycan-degrading metalloprotease, is expressed by specific cell lineages during mouse embryonic development and in adult tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Quantitative Assay for Aggrecanase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MMPs are less efficient than ADAMTS5 in cleaving aggrecan core protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of an ADAMTS-5-mediated cleavage site in aggrecan in OSM-stimulated bovine cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determinants of Versican-V1 Proteoglycan Processing by the Metalloproteinase ADAMTS5 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of novel ADAMTS1, ADAMTS4 and ADAMTS5 cleavage sites in versican using a label-free quantitative proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of novel ADAMTS1, ADAMTS4 and ADAMTS5 cleavage sites in versican using a label-free quantitative proteomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ADAMTS metalloproteases generate active versican fragments that regulate interdigital web regression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Altered Versican Cleavage in ADAMTS5 Deficient Mice; A Novel Etiology of Myxomatous Valve Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Western blot quantification of aggrecan fragments in human synovial fluid indicates differences in fragment patterns between joint diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Disintegrin and Metalloproteinase with Thrombospondin Motifs-5 (ADAMTS-5) Forms Catalytically Active Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SP1‑mediated ADAMTS5 transcription promotes IL‑1β‑induced chondrocyte injury via Wnt/β‑catenin pathway in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Protective effect of lentivirus-mediated siRNA targeting ADAMTS-5 on cartilage degradation in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. clinexprheumatol.org [clinexprheumatol.org]

- 20. iomcworld.org [iomcworld.org]

Unmasking the Gatekeepers: An In-depth Technical Guide to the Endogenous Inhibitors of ADAMTS-5

For Immediate Release

A comprehensive technical guide providing researchers, scientists, and drug development professionals with a detailed overview of the endogenous inhibitors of ADAMTS-5, a key enzyme implicated in the degradation of cartilage in osteoarthritis. This whitepaper delves into the core inhibitory mechanisms, presents quantitative interaction data, and provides detailed experimental protocols for the characterization of these crucial regulatory molecules.

Introduction

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5) is a zinc-dependent protease that plays a pivotal role in the turnover of the extracellular matrix. Its primary substrate is aggrecan, a major component of articular cartilage. The unregulated activity of ADAMTS-5 is a key driver in the pathogenesis of osteoarthritis, leading to the progressive degradation of cartilage and joint failure. Consequently, the inhibition of ADAMTS-5 has emerged as a significant therapeutic strategy. Nature, in its intricate regulatory network, has evolved several endogenous proteins that effectively control the activity of ADAMTS-5. Understanding the identity, mechanism of action, and interplay of these inhibitors is paramount for the development of novel and effective disease-modifying osteoarthritis drugs. This guide provides a detailed exploration of the known endogenous inhibitors of ADAMTS-5.

Key Endogenous Inhibitors of ADAMTS-5

The primary endogenous inhibitors of ADAMTS-5 identified to date are Tissue Inhibitor of Metalloproteinase-3 (TIMP-3) and Alpha-2-Macroglobulin (α2M). Additionally, the enzyme's own pro-domain plays a crucial role in maintaining its latency. Emerging evidence also points to potential inhibitory roles for other proteins such as clusterin and certain fibronectin fragments, although these are less characterized.

Tissue Inhibitor of Metalloproteinase-3 (TIMP-3)

TIMP-3 is a broad-spectrum inhibitor of metalloproteinases and is considered the most potent endogenous inhibitor of ADAMTS-5.[1][2] It forms a non-covalent, high-affinity 1:1 stoichiometric complex with the active site of ADAMTS-5, effectively blocking its catalytic function.[2][3]

| Parameter | Value | Reference |

| Ki (app) | 0.1 - 1.91 nM | [4][5] |

| KD (for LRP-1 binding) | 2.27 nM (ADAMTS5-2) | [5] |

Note: Ki (apparent inhibition constant) values can vary depending on the specific ADAMTS-5 construct and assay conditions.

Alpha-2-Macroglobulin (α2M)

α2M is a large plasma glycoprotein that acts as a broad-spectrum protease inhibitor.[1] Its mechanism of inhibition is unique and involves a "trap" or "entrapment" mechanism.[1][6] Upon cleavage of a specific "bait region" within α2M by a protease such as ADAMTS-5, the macroglobulin undergoes a significant conformational change, physically entrapping the protease and sterically hindering its access to large substrates like aggrecan.[1][7]

| Parameter | Value | Reference |

| Second-order rate constant | ~105 M-1s-1 | [1] |

| Stoichiometry of Inhibition | 1:1 | [1] |

ADAMTS-5 Pro-domain

Like many proteases, ADAMTS-5 is synthesized as an inactive zymogen, proADAMTS-5. The N-terminal pro-domain maintains the enzyme in a latent state until it is proteolytically cleaved by proprotein convertases such as furin.[8] This removal of the pro-domain is a critical step in the activation of ADAMTS-5's aggrecanase activity. While not a separate inhibitory molecule, the pro-domain's function is a key endogenous regulatory mechanism.

Other Potential Endogenous Inhibitors

-

Clusterin: Some studies suggest that clusterin, a widely expressed glycoprotein, may play a role in modulating ADAMTS-5 activity, though direct inhibitory mechanisms and quantitative data are still under investigation.

-

Fibronectin: Fragments of fibronectin, another key extracellular matrix protein, have been reported to be cleaved by ADAMTS-5, and it is hypothesized that certain fragments may act as competitive inhibitors, but further research is needed to substantiate this.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize the interaction between ADAMTS-5 and its endogenous inhibitors.

Co-Immunoprecipitation (Co-IP) to Demonstrate ADAMTS-5 and TIMP-3 Interaction

This protocol outlines the steps to demonstrate the in-situ interaction between ADAMTS-5 and TIMP-3 in a cellular context.

Materials:

-

Cell lysate containing endogenous or overexpressed ADAMTS-5 and TIMP-3

-

Anti-ADAMTS-5 antibody (for immunoprecipitation)

-

Anti-TIMP-3 antibody (for Western blotting)

-

Protein A/G magnetic beads

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer.

-

Pre-clearing (Optional): Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-ADAMTS-5 antibody overnight at 4°C with gentle rotation.

-

Bead Capture: Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash them three times with wash buffer to remove unbound proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with the anti-TIMP-3 antibody to detect the co-immunoprecipitated TIMP-3.

Surface Plasmon Resonance (SPR) for Kinetic Analysis of ADAMTS-5 and TIMP-3 Interaction

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, allowing for the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Recombinant human ADAMTS-5

-

Recombinant human TIMP-3

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Ligand Immobilization: Immobilize ADAMTS-5 onto the sensor chip surface via amine coupling.

-

Analyte Injection: Inject a series of concentrations of TIMP-3 over the sensor surface.

-

Data Acquisition: Monitor the change in refractive index in real-time to generate sensorgrams showing the association and dissociation phases.

-

Regeneration: Regenerate the sensor surface between injections using a low pH buffer to remove bound TIMP-3.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon, koff, and KD).

ADAMTS-5 Inhibition Assay with Alpha-2-Macroglobulin

This assay determines the inhibitory activity of α2M on ADAMTS-5 by measuring the cleavage of a fluorogenic peptide substrate.

Materials:

-

Recombinant human ADAMTS-5

-

Human α2M

-

Fluorogenic ADAMTS-5 substrate (e.g., a FRET-based peptide)

-

Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Pre-incubation: Pre-incubate a fixed concentration of ADAMTS-5 with varying concentrations of α2M in the assay buffer for a set time at 37°C.

-

Substrate Addition: Add the fluorogenic ADAMTS-5 substrate to each well to initiate the reaction.

-

Kinetic Measurement: Immediately measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the initial reaction velocities (V0) for each α2M concentration. Plot V0 against the α2M concentration to determine the IC50 value and the second-order rate constant of inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the endogenous inhibition of ADAMTS-5.

Caption: ADAMTS-5 activation and inhibition pathway.

References

- 1. Alpha2-macroglobulin is a novel substrate for ADAMTS-4 and ADAMTS-5 and represents an endogenous inhibitor of these enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactive-site mutants of N-TIMP-3 that selectively inhibit ADAMTS-4 and ADAMTS-5: biological and structural implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sulfated Glycosaminoglycans Control the Extracellular Trafficking and the Activity of the Metalloprotease Inhibitor TIMP-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TIMP-3 facilitates binding of target metalloproteinases to the endocytic receptor LRP-1 and promotes scavenging of MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of selective protease inhibitors via engineering of the bait region of human α2-macroglobulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Mechanics of the Alpha-2-Macroglobulin Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Aggrecanases for Osteoarthritis Therapy: From Zinc Chelation to Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of the extracellular enzyme A disintegrin and metalloprotease with thrombospondin motif 4 prevents cardiac fibrosis and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

Transcriptional Regulation of the ADAMTS5 Gene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS5), also known as aggrecanase-2, is a key enzyme responsible for the degradation of aggrecan, a major component of the cartilage extracellular matrix. Its upregulation is strongly implicated in the pathogenesis of osteoarthritis (OA) and other degenerative diseases. Understanding the intricate mechanisms governing the transcriptional regulation of the ADAMTS5 gene is paramount for the development of novel therapeutic strategies aimed at mitigating cartilage destruction. This technical guide provides a comprehensive overview of the core transcriptional machinery, signaling pathways, and experimental methodologies relevant to the study of ADAMTS5 gene expression.

Core Transcriptional Regulators of ADAMTS5

The expression of the ADAMTS5 gene is under the control of a complex network of transcription factors that bind to specific regulatory elements within its promoter and enhancer regions. These factors can act as activators or repressors, fine-tuning gene expression in response to various cellular and environmental cues.

Key Transcription Factors and Their Binding Sites

Several key transcription factors have been identified to directly bind to the promoter of the ADAMTS5 gene and modulate its transcription. The locations of their binding sites are crucial for understanding the combinatorial control of gene expression.

| Transcription Factor | Binding Site Location (relative to Transcription Start Site) | Species | Reference(s) |

| RUNX2 | Four putative sites identified within a 2.6 kb promoter region. | Human | [1] |

| NF-κB (RelA/p65) | -1196/-1187 bp, -896/-887 bp (core), -424/-415 bp (core) | Human, Mouse | [2][3] |

| SP1 | -1781/-1772 bp, -113/-104 bp | Human | [4][5] |

| SOX4 | Direct binding to the promoter has been confirmed. | Mouse | [6][7] |

Signaling Pathways Modulating ADAMTS5 Expression

The activity of the aforementioned transcription factors is often regulated by upstream signaling pathways that are initiated by a variety of extracellular stimuli, including inflammatory cytokines, growth factors, and mechanical stress.

Inflammatory Signaling Pathways

Inflammation is a key driver of ADAMTS5 expression in pathological conditions like osteoarthritis.

-

IL-1β Signaling: The pro-inflammatory cytokine Interleukin-1β (IL-1β) indirectly upregulates ADAMTS5 expression. It activates the transcription factor AP-1 (a heterodimer of c-jun and c-fos), which in turn suppresses the expression of microRNA-30a (miR-30a). Since miR-30a is a negative regulator of ADAMTS5, its downregulation leads to increased ADAMTS5 levels.[8][9][10]

-

IL-6/STAT3 Signaling: Interleukin-6 (IL-6) promotes ADAMTS5 transcription through the activation of the STAT3 signaling pathway.[11]

-

NF-κB Signaling: As a central regulator of inflammation, the NF-κB pathway, activated by various pro-inflammatory stimuli, leads to the translocation of RelA/p65 to the nucleus, where it directly binds to the ADAMTS5 promoter and induces its expression.[2][3][12]

Mechanical Stress and Developmental Pathways

Mechanical loading and developmental signaling pathways also play a crucial role in regulating ADAMTS5 expression, particularly in chondrocytes.

-

Mechanical Stress/p38 MAPK/RUNX2 Axis: Mechanical stress, a key factor in osteoarthritis, induces the expression of ADAMTS5 through the activation of the p38 MAPK signaling pathway, which in turn promotes the activity of the transcription factor RUNX2.[13][14]

-

Wnt Signaling: The Wnt signaling pathway has been implicated in cartilage breakdown and can influence the expression of matrix-degrading enzymes, including ADAMTS proteins.[15]

Quantitative Analysis of ADAMTS5 Gene Regulation

The following table summarizes quantitative data from various studies on the regulation of ADAMTS5 expression. It is important to note that experimental conditions, cell types, and methodologies can influence the observed fold changes.

| Regulatory Factor | Experimental System | Method of Modulation | Fold Change in ADAMTS5 Expression | Reference(s) |

| RUNX2 | SW1353 human chondrosarcoma cells | Overexpression | ~7-fold increase (reporter gene) | [1] |

| RUNX2 | Primary bovine articular chondrocytes | Overexpression | ~5-fold increase (reporter gene) | [1] |

| RelA/p65 | ATDC5 cells | Overexpression | Increased expression (qualitative) | [2] |

| RelA/p65 | ATDC5 cells | siRNA knockdown | Decreased expression (qualitative) | [2] |

| SP1 | CHON-001 cells | siRNA knockdown | Decreased expression (qualitative) | [4][5] |

| SOX4 | C3H10T1/2 and SW1353 cells | Overexpression | Increased expression (qualitative) | [6][7] |

| IL-6 | Mouse chondrocytes and cartilage explants | Treatment | Increased expression (qualitative) | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the transcriptional regulation of the ADAMTS5 gene.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is designed to identify the in vivo binding of a transcription factor to the ADAMTS5 promoter.

1. Cell Culture and Cross-linking:

-

Culture chondrocytes or other relevant cell types to 80-90% confluency.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking to cross-link proteins to DNA.

-